

Spectroscopic and Synthetic Insights into Dibenzo[b,f]oxazepine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 11-Chlorodibenzo[b,f]
[1,4]oxazepine

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Executive Summary

This technical guide addresses the spectroscopic and synthetic aspects of 11-Chlorodibenzo[b,f]oxazepine. Despite extensive searches, specific experimental spectroscopic data (NMR, IR, Mass Spec) and detailed synthesis protocols for 11-Chlorodibenzo[b,f]oxazepine remain elusive in the public domain. However, valuable insights can be drawn from the characterization of closely related compounds. This document provides the known identifying information for 11-Chlorodibenzo[b,f]oxazepine and presents a comprehensive analysis of the spectroscopic data and a detailed synthetic protocol for a structurally similar analogue, Dibenzo[b,f][1,2]oxazepine, 2,11-dichloro-. This information serves as a crucial reference point for researchers working with this class of compounds.

11-Chlorodibenzo[b,f]oxazepine: Identifying Information

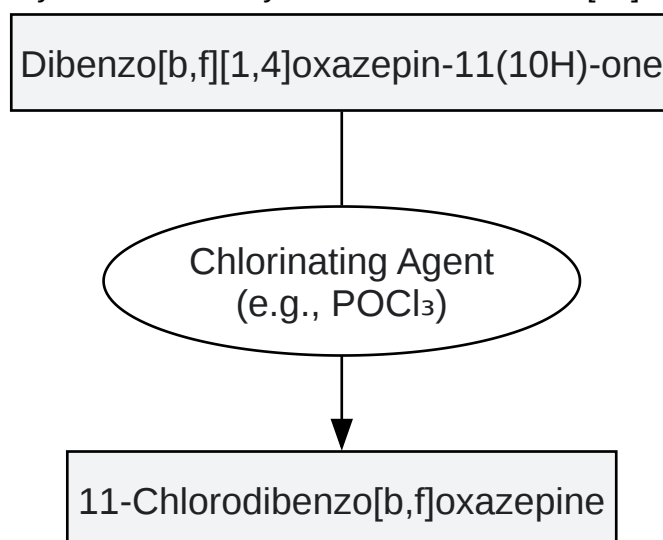
While detailed experimental data is not readily available, the fundamental chemical properties of 11-Chlorodibenzo[b,f]oxazepine have been identified.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₈ ClNO	[3]
Molecular Weight	229.66 g/mol	[3]
CAS Number	62469-61-8	[3]

Inferred Synthesis of 11-Chlorodibenzo[b,f]oxazepine

A plausible synthetic route for 11-Chlorodibenzo[b,f]oxazepine can be inferred from the reported synthesis of Dibenzo[b,f][1,4]oxazepine, 2,11-dichloro-. The key transformation involves the chlorination of the corresponding dibenzoxazepinone precursor.

Inferred Synthetic Pathway for 11-Chlorodibenzo[b,f]oxazepine



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Caption: Inferred synthesis of 11-Chlorodibenzo[b,f]oxazepine.

Spectroscopic Data for a Related Compound: Dibenz[b,f][1][2]oxazepine, 2,11-dichloro-

The following tables summarize the spectroscopic data obtained for Dibenz[b,f][1][2]oxazepine, 2,11-dichloro-, which can serve as a valuable reference for the characterization of the 11-chloro analogue.^[1]

NMR Spectroscopic Data for Dibenz[b,f][1][2]oxazepine, 2,11-dichloro-

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.71	d	2.6	Aromatic CH
7.47	dd	8.7, 2.5	Aromatic CH
7.33	dd	7.5, 2.1	Aromatic CH
7.26	td	7.5, 1.7	Aromatic CH (overlap with CHCl ₃)
7.21	td	7.5, 1.7	Aromatic CH
7.15	dd	7.6, 1.7	Aromatic CH
7.13	d	8.7	Aromatic CH

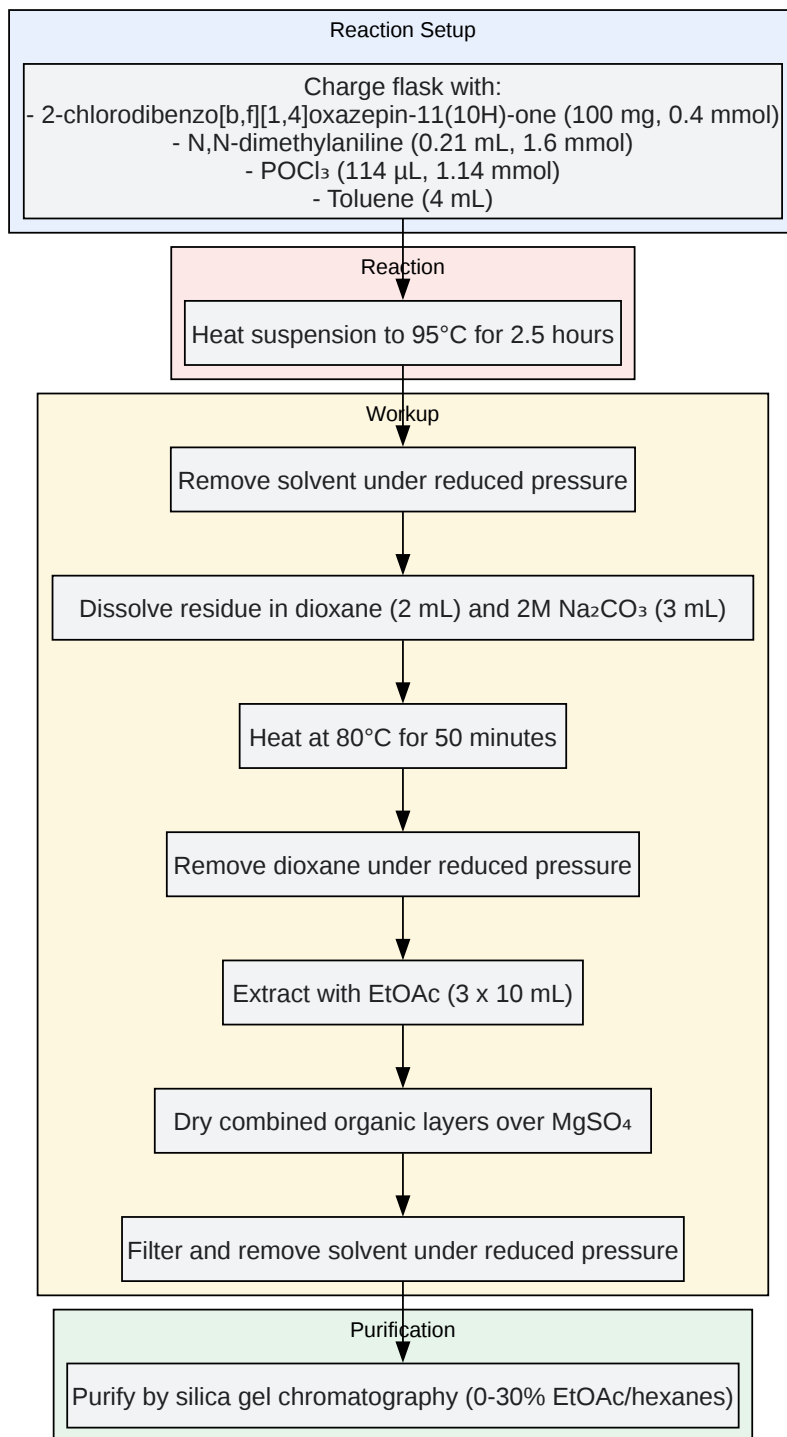
Mass Spectrometry Data for Dibenz[b,f][1][2]oxazepine, 2,11-dichloro-

m/z (Calculated)	m/z (Found)	Ion
264.00	263.87	[M+H] ⁺

Experimental Protocol for the Synthesis of Dibenz[b,f][1][2]oxazepine, 2,11-dichloro-[1]

This protocol details the synthesis of the dichloro-analogue, which provides a procedural basis for the potential synthesis of 11-Chlorodibenzo[b,f]oxazepine.

Experimental Workflow for Synthesis of Dibenz[b,f][1,4]oxazepine, 2,11-dichloro-



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Caption: Step-by-step workflow for the synthesis of a related compound.

Conclusion

While direct spectroscopic and synthetic data for 11-Chlorodibenzo[b,f]oxazepine are not currently available in surveyed resources, this guide provides essential identifying information and leverages data from the closely related Dibenzo[b,f][1,2]oxazepine, 2,11-dichloro- to offer a valuable comparative resource. The provided synthetic protocol and spectroscopic data for the dichloro-analogue can guide researchers in the potential synthesis and characterization of 11-Chlorodibenzo[b,f]oxazepine. Further research is warranted to fully elucidate the experimental parameters and spectroscopic profile of the title compound.

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